1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
Description
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is a synthetic derivative of the pyrrolo[2,1-a]isoquinoline scaffold, a heterocyclic system notable for its presence in bioactive natural products such as crispine A (antitumor) and oleracein E (anti-inflammatory) . This compound features three ester groups: diisopropyl esters at positions 1 and 2 and a methyl ester at position 3. Its molecular formula is C18H15NO6, with a molecular weight of 341.31 g/mol (inferred from analogous compounds in ).
Properties
CAS No. |
853319-30-9 |
|---|---|
Molecular Formula |
C22H23NO6 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3-O-methyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate |
InChI |
InChI=1S/C22H23NO6/c1-12(2)28-20(24)16-17(21(25)29-13(3)4)19(22(26)27-5)23-11-10-14-8-6-7-9-15(14)18(16)23/h6-13H,1-5H3 |
InChI Key |
UOISMFPBKYCKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
The most direct method involves a one-pot, three-component reaction between:
-
Isoquinoline (base heterocycle),
-
Methyl bromopyruvate (electrophilic carbonyl source),
-
Diisopropyl acetylenedicarboxylate (acetylenic dipolarophile).
-
Reactants : Isoquinoline (1 eq), methyl bromopyruvate (1.2 eq), and diisopropyl acetylenedicarboxylate (1.5 eq) are combined in 1,2-epoxypropane (15 mL per mmol of isoquinoline).
-
Conditions : The mixture is refluxed (80–90°C) for 20–24 hours under inert atmosphere.
-
Workup : The solvent is partially evaporated, followed by addition of methanol to precipitate the product.
-
Purification : Crystallization from chloroform/methanol (1:3) yields the title compound as a light-yellow solid.
| Parameter | Value |
|---|---|
| Yield | 68–71% |
| Purity (HPLC) | >95% |
| Reaction Time | 20–24 hours |
| Temperature | 80–90°C |
Mechanistic Insights
The reaction proceeds via:
-
Formation of an isoquinolinium N-ylide through deprotonation of isoquinoline by the epoxide solvent.
-
1,3-Dipolar cycloaddition between the ylide and diisopropyl acetylenedicarboxylate, forming a pyrrolidine intermediate.
-
Nucleophilic attack by methyl bromopyruvate, leading to esterification and aromatization via elimination of HBr [].
Multicomponent Cascade Cyclization
Modified Xu–Liu Protocol
A cascade approach optimizes the introduction of the methyl and carboxylate groups []:**
-
Reactants :
-
3-Methylisoquinolin-1-amine (1 eq),
-
Diisopropyl acetylenedicarboxylate (2 eq),
-
Methyl glyoxylate (1.5 eq).
-
-
Catalyst : CuI (10 mol%) in dimethylformamide (DMF) .
-
Conditions : Stirring at 120°C for 12 hours.
-
Purification : Column chromatography (hexane/ethyl acetate, 4:1).
| Parameter | Value |
|---|---|
| Yield | 62% |
| Purity (LC-MS) | >90% |
| Selectivity | >8:1 (cis:trans) |
Mechanism
-
Copper-mediated alkyne activation facilitates conjugate addition to the isoquinoline amine.
-
Intramolecular cyclization forms the pyrrolo ring, followed by ester exchange with methyl glyoxylate to install the third carboxylate group [].
Stepwise Synthesis via Intermediate Cyclopropenones
Dihydroisoquinoline Precursor Functionalization
A modular approach employs cyclopropenones to build the tricarboxylate system []:**
-
Step 1 : Synthesis of 3,4-dihydroisoquinoline via Pictet–Spengler reaction.
-
Step 2 : Cyclopropenone (1 eq) is reacted with the dihydroisoquinoline in toluene at 110°C for 8 hours.
-
Step 3 : Sequential esterification with isopropyl chloroformate and methyl chloroformate in THF with DMAP.
| Parameter | Value |
|---|---|
| Overall Yield | 45% |
| Intermediate Purity | 85% (after Step 2) |
| Final Product Purity | 92% |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Three-Component [] | 71 | 95 | High | Low |
| Cascade Cyclization [] | 62 | 90 | Moderate | Moderate |
| Stepwise [] | 45 | 92 | Low | High |
Advantages and Limitations:
-
Three-Component : High yield and simplicity but requires precise stoichiometry.
-
Cascade Cyclization : Efficient for introducing diversity but limited by catalyst cost.
-
Stepwise : Flexible for analogue synthesis but lower overall yield.
Optimization Strategies
Solvent Screening
Chemical Reactions Analysis
Types of Reactions
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate". However, the search results do provide some relevant information regarding the compound and related chemical structures:
Chemical Information:
- Name: 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate .
- Molecular Formula: .
- IUPAC Name: O-methyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate .
- Other Identifiers:
Related Research Areas:
- Pyrrolo[2,1-a]isoquinolines: Fused pyrrolo[2,1-a]isoquinolines have demonstrated potent cytotoxic activity and act as topoisomerase inhibitors, suggesting their potential in developing anti-cancer agents .
- 3-substituted pyrrolo[2.1-a]isoquinoline derivatives: These derivatives can act as inhibitors of phosphodiesterase 10a and may be used in treating cancer in humans and animals .
Additional Information:
Mechanism of Action
The mechanism of action of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related pyrrolo[2,1-a]isoquinoline derivatives.
Table 1: Comparative Analysis of Pyrrolo[2,1-a]Isoquinoline Derivatives
Key Comparisons:
Methyl esters, as in 4d (), offer higher thermal stability (mp 225–258°C) due to reduced steric hindrance . Substituent Effects: Electron-withdrawing groups (e.g., 3-nitrobenzoyl in 4b, ) may increase reactivity in biological systems, whereas bulky isopropyl groups could hinder binding to enzymatic targets .
Synthetic Methodologies Multi-Component Reactions: Compounds like those in and are synthesized via stepwise or one-pot Cu-catalyzed reactions, achieving yields of 60–71% . Benzotriazole-Based Synthesis: reports a 51% yield for diethyl 1,2-dicarboxylate, highlighting the method’s versatility but moderate efficiency .
Biological Activity Anticancer Potential: Analogs with acetyl or benzoyl substituents (e.g., 4a, ) show promise in anticancer research, likely due to interactions with tubulin or DNA . The target compound’s ester groups may act as prodrugs, hydrolyzing in vivo to active carboxylic acids. Antimicrobial Activity: Fused derivatives (e.g., pyrrolo[3',4':3,4]pyrrolo[2,1-a]isoquinolines in ) exhibit antibacterial effects, suggesting the scaffold’s broad applicability .
Biological Activity
1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate (CAS No. 853319-30-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure and functional groups suggest various biological activities that merit detailed exploration. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C22H23NO6
- Molecular Weight : 397.4 g/mol
- IUPAC Name : 3-O-methyl 1-O,2-O-dipropan-2-yl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate
The compound features a pyrrolo[2,1-a]isoquinoline scaffold, which is known for its diverse biological activities. The presence of three carboxylate groups enhances its potential for interaction with biological targets.
The biological activity of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial for managing type 2 diabetes mellitus by enhancing incretin levels and improving insulin secretion .
- Cytotoxic Activity : Research has highlighted the compound's cytotoxic properties against cancer cell lines. It functions as a topoisomerase inhibitor, disrupting DNA replication in cancer cells and leading to cell death .
Antitumor Activity
Several studies have documented the antitumor effects of pyrrolo[2,1-a]isoquinoline derivatives. The compound demonstrates significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.8 |
| HeLa (Cervical Cancer) | 10.5 |
These results suggest that the compound could be further developed as a lead candidate for anticancer drug discovery.
Comparative Analysis with Similar Compounds
The biological activity of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate can be compared to other derivatives within the pyrroloisoquinoline family:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| 1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate | Antitumor | IC50 = 14.0 µM in MCF-7 |
| Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine] | Cytotoxic | Effective against multiple cancer types |
These comparisons highlight the unique pharmacological profiles of different derivatives and underscore the potential for structural modifications to enhance biological activity.
Case Studies
In a recent study examining the effects of various pyrrolo[2,1-a]isoquinoline derivatives on cancer cells:
- Study Design : A series of derivatives were synthesized and screened for cytotoxicity using MTT assays.
- Results : The study found that modifications at specific positions on the isoquinoline scaffold significantly affected cytotoxic potency.
This emphasizes the importance of structure-activity relationships (SAR) in developing more effective therapeutic agents.
Q & A
Q. How can researchers optimize the synthesis of 1,2-Diisopropyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to balance reaction kinetics and stability of intermediates .
- Catalyst Selection : Use sodium bicarbonate or mild bases to facilitate esterification while minimizing side reactions .
- Stepwise Monitoring : Employ TLC or HPLC to track intermediate formation (e.g., tricarboxylation steps) and adjust stoichiometry dynamically .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolo-isoquinoline core .
- Multinuclear NMR : Use and NMR to verify substituent positions (e.g., diisopropyl vs. methyl groups). Compare chemical shifts with DFT-calculated values .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., observed vs. calculated mass accuracy < 2 ppm) .
Q. What purification strategies are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
Q. What preliminary biological screening approaches are suitable for this compound?
Methodological Answer:
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinase enzymes .
- Cytotoxicity Assays : Test against HEK-293 or HepG2 cells with MTT assays, using IC values to prioritize further studies .
Advanced Research Questions
Q. How can computational chemistry methods like DFT or reaction path search algorithms aid in designing novel derivatives of this compound?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., methyl vs. isopropyl groups) .
- Reaction Path Search : Use software like GRRM to explore cascade pathways (e.g., cycloaddition/elimination) and avoid kinetic traps .
Q. What mechanistic insights explain unexpected byproducts (e.g., dihydropyrrolo derivatives) observed during synthesis?
Methodological Answer:
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. X-ray structures)?
Methodological Answer:
Q. What strategies improve regioselectivity in functionalizing the pyrrolo-isoquinoline scaffold?
Methodological Answer:
Q. How can advanced spectroscopic techniques (e.g., 2D NMR or XPS) resolve ambiguities in electronic environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
